N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-4-ylidene]-2,6-dimethylaniline is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, methylthiol, and other reagents that facilitate the formation of the spirocyclic core. The reaction conditions may involve:
Condensation Reactions: Initial steps may include condensation reactions to form intermediate compounds.
Cyclization: Formation of the spirocyclic structure through cyclization reactions, often under acidic or basic conditions.
Functional Group Modifications: Introduction of methoxy and methylsulfanyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-8-methyl-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine
- N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-N-[3-(trifluoromethyl)phenyl]amine
Uniqueness
N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-4-ylidene]-2,6-dimethylaniline is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C24H29N3OS |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C24H29N3OS/c1-17-9-8-10-18(2)21(17)25-22-24(15-6-5-7-16-24)27(23(26-22)29-4)19-11-13-20(28-3)14-12-19/h8-14H,5-7,15-16H2,1-4H3 |
InChI Key |
AOVAGBLMBJJJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.